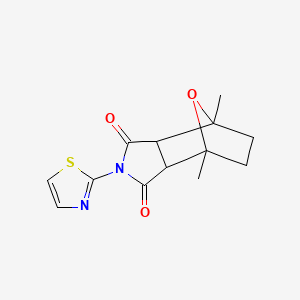![molecular formula C12H13N3O2S B12804586 8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione CAS No. 13146-75-3](/img/structure/B12804586.png)
8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC102554 involves the reaction of 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde with 1,3-dimethylbarbituric acid under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of NSC102554 may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: NSC102554 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert NSC102554 into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of NSC102554.
Aplicaciones Científicas De Investigación
Chemistry: NSC102554 is used as a reagent in various chemical reactions and studies. Its unique structure makes it valuable for exploring new synthetic pathways and reaction mechanisms.
Biology: In biological research, NSC102554 has been studied for its potential as an inhibitor of specific enzymes and proteins. It has shown promise in targeting the phosphotyrosine-binding pocket of YopH, a protein tyrosine phosphatase .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of its inhibitory effects on certain enzymes. It may have potential as a lead compound for developing new drugs.
Industry: NSC102554 is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of NSC102554 involves its interaction with specific molecular targets. For example, it targets the phosphotyrosine-binding pocket of YopH, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to potential therapeutic effects. The compound may also interact with other molecular pathways, contributing to its overall biological activity.
Comparación Con Compuestos Similares
5-({4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione): This compound shares a similar core structure with NSC102554 but has different substituents.
8a-Benzyltetrahydro-2H-(1,3)thiazolo(3,2-a)(1,3,5)triazine-2,4(3H)-dione: Another compound with structural similarities to NSC102554.
Uniqueness: NSC102554 is unique due to its specific substituents and the resulting chemical and biological properties
Propiedades
Número CAS |
13146-75-3 |
|---|---|
Fórmula molecular |
C12H13N3O2S |
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
8a-benzyl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C12H13N3O2S/c16-10-13-11(17)15-6-7-18-12(15,14-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14,16,17) |
Clave InChI |
XSJIJLNGXJAIKK-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2(N1C(=O)NC(=O)N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
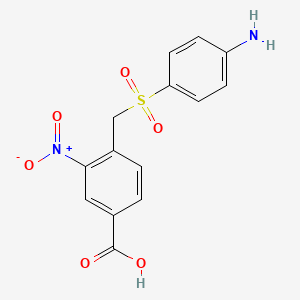
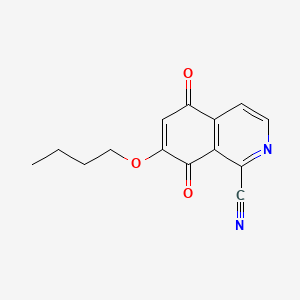
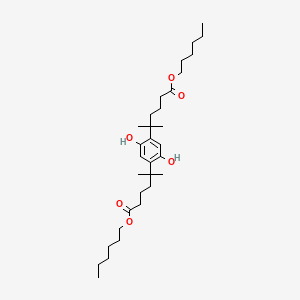
![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
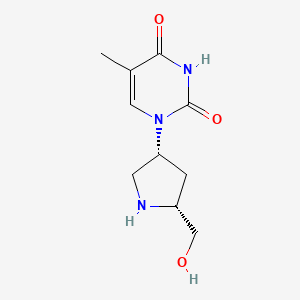

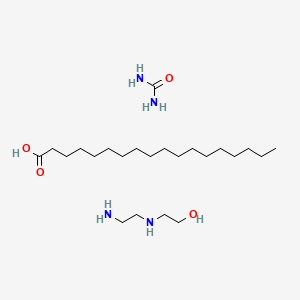
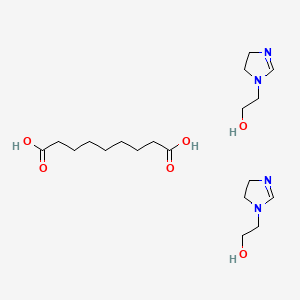
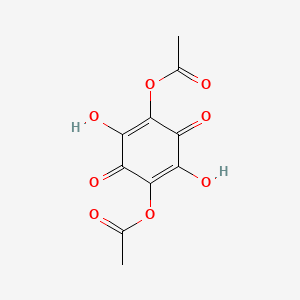
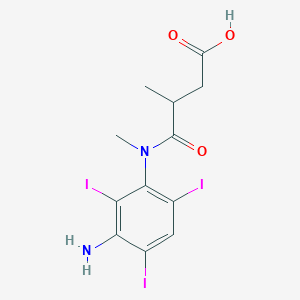
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)
